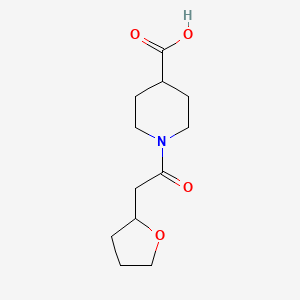
1-(2-(Tetrahydrofuran-2-yl)acetyl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Tetrahydrofuran-2-yl)acetyl)piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a tetrahydrofuran-2-yl acetyl group and a carboxylic acid group
Preparation Methods
The synthesis of 1-(2-(Tetrahydrofuran-2-yl)acetyl)piperidine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of tetrahydrofuran-2-yl acetic acid with piperidine-4-carboxylic acid under specific conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an organic solvent like tetrahydrofuran (THF) .
Industrial production methods for this compound may involve continuous flow reactions to enhance yield and efficiency. These methods often utilize advanced catalytic systems and optimized reaction conditions to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
1-(2-(Tetrahydrofuran-2-yl)acetyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields ketones or carboxylic acids, while reduction results in alcohols.
Scientific Research Applications
1-(2-(Tetrahydrofuran-2-yl)acetyl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 1-(2-(Tetrahydrofuran-2-yl)acetyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which the compound is used. For instance, in medicinal chemistry, it may act as an enzyme inhibitor, blocking the active site and preventing substrate binding .
Comparison with Similar Compounds
1-(2-(Tetrahydrofuran-2-yl)acetyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds also feature a nitrogen-containing ring and are used in similar applications, but they differ in their ring size and substitution patterns.
Piperidine derivatives: Similar to the compound , these derivatives have a piperidine ring but may have different substituents, leading to variations in their chemical and biological properties.
Tetrahydrofuran derivatives: These compounds contain the tetrahydrofuran ring and are used in various synthetic applications, but they lack the piperidine and carboxylic acid functionalities .
The uniqueness of this compound lies in its combination of the tetrahydrofuran and piperidine rings, along with the carboxylic acid group, which imparts distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C12H19NO4 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
1-[2-(oxolan-2-yl)acetyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c14-11(8-10-2-1-7-17-10)13-5-3-9(4-6-13)12(15)16/h9-10H,1-8H2,(H,15,16) |
InChI Key |
FMIZJCOZPQRUIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CC(=O)N2CCC(CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


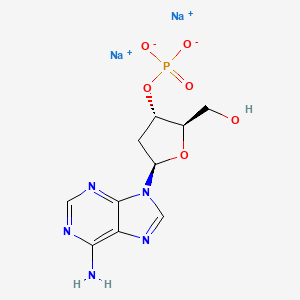
![(1S,2S,3S,5R)-3-(2-Hydroxyethoxy)-5-(7-methoxy-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2-diol](/img/structure/B14885669.png)
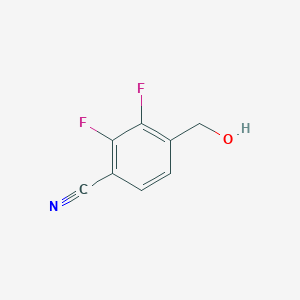

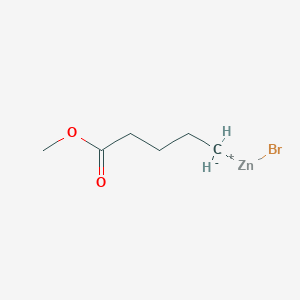
![N-methoxy-N-methyl-7-oxaspiro[3.5]nonane-2-carboxamide](/img/structure/B14885683.png)
![4-(3-Bromopyrazolo[1,5-a]pyridin-4-yl)-2-methylbut-3-yn-2-ol](/img/structure/B14885697.png)
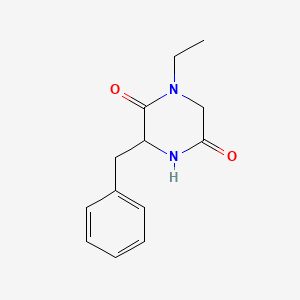

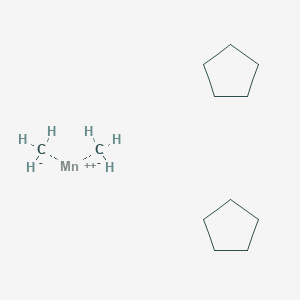
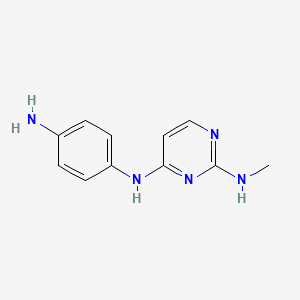
![(R)-1-((S)-1-Acryloylpiperidin-3-yl)-4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine 1-oxide](/img/structure/B14885720.png)
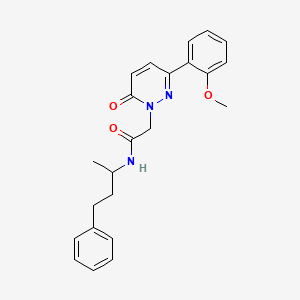
![2-Amino-6,8-dimethyl-6,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14885743.png)
